2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoylformyl group, and a sulfamoyl group attached to a phenyl ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with formamide to form the carbamoylformyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-hydroxyphenyl)acetamide: Similar in structure but with a hydroxyl group instead of a sulfamoyl group.
N-(4-chlorophenyl)acetamide: Lacks the carbamoylformyl and sulfamoyl groups, making it less complex.
N-(3-chloro-4-methoxyphenyl)acetamide: Contains a methoxy group instead of a sulfamoyl group.
Uniqueness
N-[4-[[[(3-chlorophenyl)carbamoylformyl]amino]sulfamoyl]phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
53118-39-1 |
---|---|
Molecular Formula |
C16H15ClN4O5S |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
2-[2-(4-acetamidophenyl)sulfonylhydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H15ClN4O5S/c1-10(22)18-12-5-7-14(8-6-12)27(25,26)21-20-16(24)15(23)19-13-4-2-3-11(17)9-13/h2-9,21H,1H3,(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
WAZUNRAJSBBOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.